5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining pyridine, pyrimidine, and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another, often using halogenating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-methylpyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
- 2-Pyrimidinamine, 4,6-dimethyl
Uniqueness
5-Chloro-6-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler pyrimidine and pyridine derivatives .
Properties
Molecular Formula |
C17H17ClN6 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-chloro-6-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN6/c1-11-2-3-20-17(22-11)24-9-13-7-23(8-14(13)10-24)16-15(18)4-12(5-19)6-21-16/h2-4,6,13-14H,7-10H2,1H3 |
InChI Key |
VMFRWULQSPEQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=C(C=C(C=N4)C#N)Cl |
Origin of Product |
United States |
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